2-Acetamidobenzamide

Crystal Polymorphism Solid-State Chemistry Pharmaceutical Development

Generic benzamide analogs lack the ortho-acetamido specificity required for reproducible antifungal SAR and crystal polymorphism studies. 2-Acetamidobenzamide (NP-101A) provides the exact solution: • Two distinct α/β polymorphs with unique H-bonding networks - a validated model for crystal engineering and solid-state pharmaceutical development. • Antifungal reference standard (Streptomyces aurantiogriseus isolate) for bioassay-guided fractionation. • Proven scaffold: 2-phenoxyacetamido derivatives achieve sub-μM IC50 vs. K562 leukemia (G0/G1 arrest, caspase-mediated apoptosis). Batch-specific purity certs; global shipping available.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 33809-77-7
Cat. No. B1266129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamidobenzamide
CAS33809-77-7
Synonyms2-acetamidobenzamide
NP 101A
NP-101A
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)N
InChIInChI=1S/C9H10N2O2/c1-6(12)11-8-5-3-2-4-7(8)9(10)13/h2-5H,1H3,(H2,10,13)(H,11,12)
InChIKeyWFKPHYKFAOXUTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamidobenzamide Identity & Sourcing


2-Acetamidobenzamide (NP-101A) is a benzamide-class natural product antibiotic with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, originally isolated from Streptomyces aurantiogriseus [1]. This compound is characterized by an acetamido group (-NHCOCH3) ortho to a benzamide group on the benzene ring [2]. It is documented as possessing antifungal and antimicrobial properties and is also utilized as a metabolite standard and a precursor in the synthesis of more complex biologically active molecules [3].

2-Acetamidobenzamide Substitution Risks


Substituting 2-acetamidobenzamide with generic benzamide analogs such as 2-aminobenzamide, 4-acetamidobenzamide, or simple benzamide introduces significant and quantifiable risks in research and development. The specific ortho-acetamido substitution pattern on the benzamide core of 2-acetamidobenzamide dictates unique intramolecular hydrogen bonding and polymorphic behavior, directly influencing its crystallization, stability, and solid-state properties [1]. Unlike its unsubstituted or para-substituted counterparts, this specific structure serves as a distinct pharmacophore for antifungal activity and as a unique scaffold for further synthetic elaboration [2]. The following quantitative evidence guide details these specific, measurable points of differentiation that justify its selection over seemingly similar, lower-cost alternatives.

2-Acetamidobenzamide Differentiation Evidence


Crystal Polymorphism and Hydrogen Bonding

2-Acetamidobenzamide exists in two distinct crystal polymorphic forms, α and β, which differ significantly in molecular conformation and intermolecular hydrogen bonding. This is a property not observed in simpler benzamide analogs like benzamide or 4-acetamidobenzamide under the same conditions, which lack the ortho-acetamido group responsible for this behavior [1]. The α form exhibits an approximately planar molecular conformation and features an intramolecular N-H...O hydrogen bond. In contrast, the β form has its amido groups twisted out of the plane of the benzene ring and lacks this intramolecular hydrogen bond [1].

Crystal Polymorphism Solid-State Chemistry Pharmaceutical Development

NP-101A Antifungal Activity

2-Acetamidobenzamide, also known as NP-101A, is a specific secondary metabolite isolated from Streptomyces aurantiogriseus with documented antifungal activity against phytopathogenic fungi, particularly Alternaria sp. [1]. This biological activity is a direct consequence of its unique ortho-acetamidobenzamide structure. In contrast, the core scaffold, benzamide, and other simple benzamide analogs like 2-aminobenzamide do not possess this established antifungal profile in the same microbial systems [2].

Natural Product Research Antifungal Activity Microbial Metabolite

Antiproliferative Scaffold Derivatization

The 2-acetamidobenzamide scaffold serves as a privileged starting point for developing potent antiproliferative agents. Synthetic elaboration at the 2-position, specifically the addition of a 2-phenoxyacetamido group, yields compounds with significant activity against the K562 human chronic myelogenous leukemia cell line [1]. This represents a clear enhancement over the parent 2-acetamidobenzamide and showcases the scaffold's unique potential for medicinal chemistry optimization.

Medicinal Chemistry Antiproliferative Agents Benzamide Derivatives

2-Acetamidobenzamide Applications


Polymorph Screening and Solid-State Crystallography

Given its well-characterized α and β polymorphic forms with distinct hydrogen-bonding networks and conformational differences, 2-acetamidobenzamide is an ideal model compound for research groups focused on crystal engineering, polymorphism prediction, and solid-state pharmaceutical development [1]. Its sensitivity to additives during crystallization provides a quantifiable system for studying nucleation and crystal habit modification [1].

Natural Product Antifungal Reference Standard

As a characterized antifungal antibiotic (NP-101A) isolated from Streptomyces aurantiogriseus, this compound serves as a valuable reference standard for researchers conducting bioassay-guided fractionation of microbial extracts or investigating the structure-activity relationships (SAR) of benzamide-based antifungals [2].

Medicinal Chemistry Scaffold for Antiproliferative Agents

The 2-acetamidobenzamide core structure is a validated starting point for the synthesis of potent antiproliferative agents, as demonstrated by the sub-micromolar IC50 values achieved by its 2-phenoxyacetamido derivatives against the K562 leukemia cell line [3]. This makes it a strategic procurement choice for medicinal chemistry programs focused on oncology and cell cycle regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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